Gilteritinib Fumarate (CAS 1254053-84-3) is a dual FLT3 and AXL receptor tyrosine kinase inhibitor utilized as a benchmark active pharmaceutical ingredient (API) in targeted oncology. Commercially standardized as a 2:1 hemifumarate salt, it is selected over the free base to ensure solid-state stability and predictable formulation metrics for a Biopharmaceutics Classification System (BCS) Class IV compound. The fumarate salt provides the rigorous stoichiometric reproducibility required for advanced preclinical modeling, pharmacokinetic assays, and scale-up manufacturing, delivering 40 mg of active gilteritinib free base per 44.2 mg of the fumarate complex [1].
Generic substitution with earlier-generation FLT3 inhibitors (such as midostaurin) or Type II inhibitors (such as quizartinib) fails critically in advanced procurement scenarios targeting relapsed/refractory models. Type II inhibitors bind only the inactive conformation of the FLT3 kinase, rendering them highly vulnerable to resistance from tyrosine kinase domain (TKD) point mutations, particularly at the D835 residue. Gilteritinib, as a Type I inhibitor, binds the active conformation, maintaining measurable potency against both internal tandem duplications (ITD) and TKD mutations [1]. Furthermore, substituting the standardized fumarate salt with gilteritinib free base introduces severe variability in dissolution and solid-state stability, compromising the reproducibility of in vivo dosing regimens and industrial scale-up protocols [2].
Gilteritinib fumarate is a Type I kinase inhibitor that binds the ATP-binding pocket of FLT3 in its active conformation, allowing it to overcome resistance mediated by TKD mutations such as D835Y. In contrast, the comparator quizartinib (a Type II inhibitor) relies on binding the inactive conformation and suffers a severe loss of efficacy when the D835Y mutation stabilizes the active kinase state. Gilteritinib maintains inhibitory activity against FLT3-ITD/D835Y dual mutations, whereas quizartinib is rendered largely ineffective in these specific mutant models [1].
| Evidence Dimension | Inhibitory efficacy against FLT3-ITD/D835Y mutant models |
| Target Compound Data | Maintains active inhibition (IC50 < 5 nM) |
| Comparator Or Baseline | Quizartinib (Severe resistance, loss of target inhibition) |
| Quantified Difference | Gilteritinib bypasses D835Y-mediated resistance, whereas quizartinib fails to inhibit the active kinase conformation. |
| Conditions | In vitro kinase assays and mutant leukemia cell lines. |
Procurement of Gilteritinib Fumarate is mandatory for research or therapeutic development targeting relapsed AML models where quizartinib and other Type II inhibitors fail due to TKD mutations.
Gilteritinib demonstrates dual-targeting capabilities, inhibiting both FLT3 and AXL kinases with sub-nanomolar potency. Quantitative assays reveal an IC50 of 0.29 nM for FLT3 and 0.73 nM for AXL. In contrast, standard in-class substitutes like quizartinib are selective for FLT3 but lack clinically meaningful AXL inhibition [1]. Because AXL upregulation is a primary escape mechanism for FLT3-mutated cells, this dual affinity suppresses stromal-mediated resistance pathways.
| Evidence Dimension | In vitro IC50 for AXL kinase |
| Target Compound Data | IC50 = 0.73 nM |
| Comparator Or Baseline | Quizartinib (Lacks significant AXL inhibition) |
| Quantified Difference | Sub-nanomolar AXL inhibition vs. negligible AXL activity. |
| Conditions | Cell-free biochemical kinase assays. |
Select this compound over single-target inhibitors when modeling or targeting stromal-mediated resistance and AXL-driven escape mechanisms in hematopoietic malignancies.
As a BCS Class IV compound, the free base of gilteritinib exhibits poor aqueous solubility and challenging processability. The commercial and research standard is the gilteritinib fumarate salt, specifically a 2:1 hemifumarate complex (two molecules of gilteritinib to one molecule of fumaric acid). This specific salt form provides higher crystalline stability, non-hygroscopic properties, and predictable dissolution compared to the amorphous free base. Exactly 44.2 mg of the fumarate salt yields 40 mg of the active free base, a stoichiometric conversion critical for accurate dosing [1].
| Evidence Dimension | Solid-state stability and formulation predictability |
| Target Compound Data | Stable, non-hygroscopic 2:1 crystalline salt (44.2 mg salt = 40 mg base) |
| Comparator Or Baseline | Gilteritinib Free Base (Inferior solubility and variable stability) |
| Quantified Difference | Standardized 44.2 mg to 40 mg base conversion with guaranteed crystalline stability. |
| Conditions | API scale-up, storage, and solid oral dosage formulation. |
Purchasing the validated fumarate salt rather than the free base ensures precise dosing reproducibility, eliminates hygroscopic degradation, and aligns with clinical-grade formulation standards.
Gilteritinib fumarate mitigates the severe bioavailability challenges inherent to its BCS Class IV designation (low solubility, low permeability). When formulating in vivo dosing vehicles, the crystalline fumarate salt demonstrates higher lot-to-lot dissolution consistency compared to crude free base mixtures or unoptimized polymorphs. This standardized salt selection prevents the precipitation and erratic absorption profiles that typically plague the free base in aqueous or lipid-based suspension, ensuring reliable systemic exposure in pharmacokinetic evaluations [1].
| Evidence Dimension | In vivo dissolution and absorption consistency |
| Target Compound Data | Predictable dissolution, consistent systemic exposure |
| Comparator Or Baseline | Gilteritinib Free Base (Erratic absorption, high precipitation risk) |
| Quantified Difference | Elimination of lot-to-lot absorption variability inherent to the free base. |
| Conditions | In vivo pharmacokinetic dosing and oral suspension formulation. |
Utilizing the fumarate salt guarantees that pharmacokinetic variability is driven by the biological model rather than API precipitation or dissolution failures.
Due to its Type I inhibitor profile, Gilteritinib Fumarate is a required API for xenograft and syngeneic models harboring FLT3-D835Y mutations, where Type II inhibitors like quizartinib exhibit complete failure [1].
The compound's sub-nanomolar dual affinity for FLT3 and AXL (IC50 = 0.73 nM for AXL) makes it a highly effective tool compound for studying stromal protection and AXL-driven escape mechanisms in bone marrow microenvironments [2].
As a rigorously characterized 2:1 hemifumarate salt, this compound serves as a benchmark material for pharmaceutical scientists developing novel lipid-based, nanoparticle, or amorphous solid dispersion delivery systems for poorly soluble, low-permeability APIs [3].